molecular formula C19H14N2O3S B2522851 N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide CAS No. 477555-64-9

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide

Cat. No. B2522851
CAS RN: 477555-64-9
M. Wt: 350.39
InChI Key: BHZFNQNUGCUDCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-substituted carboxamide derivatives is described in the first paper, where a series of novel N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives were synthesized and characterized as potential antimicrobial agents . Although the exact synthesis of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide is not detailed, similar synthetic strategies could potentially be applied, involving the reaction of appropriate phenyl derivatives with a carboxamide precursor.

Molecular Structure Analysis

The second paper does not directly discuss the molecular structure of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide but does mention the synthesis of N-aryl carboxamides with a sulfanyl group . The presence of a sulfanyl group in the molecule could influence its molecular conformation and reactivity due to its potential to form hydrogen bonds and its steric and electronic effects.

Chemical Reactions Analysis

The papers provided do not discuss the chemical reactions of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide specifically. However, the presence of functional groups such as the cyano group and the sulfanyl group suggests that the compound could participate in nucleophilic substitution reactions or act as a ligand in coordination chemistry due to the potential electron-donating properties of the sulfur atom .

Physical and Chemical Properties Analysis

The third paper discusses the temperature-dependent polymorphism of a structurally different N-substituted carboxamide . While not directly applicable, this study suggests that N-substituted carboxamides can exhibit polymorphism, which is an important physical property affecting the material's stability, solubility, and bioavailability. The presence of substituents such as the cyanoethylsulfanyl group in N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide could also influence its physical properties, including melting point, solubility, and crystal packing.

Scientific Research Applications

Electrophilic Amination and Heterocyclic Synthesis

Electrophilic amination of carbanions utilizing N-carboxamido oxaziridines demonstrates a method where 3-aryl derivatives, such as the 3-(2-cyanophenyl) variant, show high yields in amination products. This process is applicable to a wide range of carbanions, including ketone, ester, and amide enolates, showcasing the versatility of these compounds in synthetic organic chemistry (Armstrong, Atkin, & Swallow, 2000). Additionally, the preparation of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide through the reaction of specific thiazolidin-4-one derivatives with ammonia opens avenues for synthesizing new antibiotic and antibacterial drugs, highlighting the potential biomedical applications of these compounds (Ahmed, 2007).

Structural Analysis and Material Properties

The study of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides reveals their planar structures and anti conformations, which are critical for understanding their chemical behavior and potential applications in materials science (Gomes, Low, Cagide, & Borges, 2015). This structural information is vital for designing novel compounds with specific properties. Moreover, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a detailed crystal structure analysis, contribute to the understanding of their molecular configurations and potential utility in various fields (Özer, Arslan, VanDerveer, & Külcü, 2009).

Polymer and Nanocomposite Development

The creation of a novel polyamide incorporating sulfide and sulfone units showcases the development of materials with high solubility and thermal stability. The investigation into nanocomposites based on this polyamide emphasizes the impact of clay modifiers on properties such as flammability and thermal stability, underscoring the importance of material engineering in enhancing product performance (Shabanian et al., 2015).

properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c20-10-5-11-25-17-9-4-2-7-15(17)21-19(23)14-12-24-16-8-3-1-6-13(16)18(14)22/h1-4,6-9,12H,5,11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZFNQNUGCUDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=CC=CC=C3SCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide

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